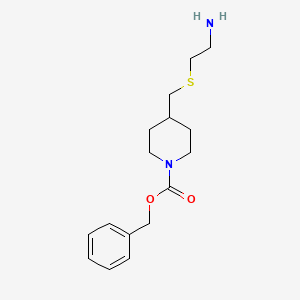

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Description

This compound features a piperidine core with a benzyl ester group at the 1-position and a 4-position substituent composed of a methyl group linked to a sulfanylethylamine (-CH2-S-CH2-CH2-NH2).

Properties

IUPAC Name |

benzyl 4-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c17-8-11-21-13-15-6-9-18(10-7-15)16(19)20-12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYGFDCRLRGQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135022 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353959-55-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Amino-Ethylsulfanylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with an amino-ethylsulfanylmethyl moiety.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the amino-ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino-ethylsulfanylmethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Key structural analogs differ in the linker atom (e.g., sulfur, oxygen) or substituent groups, influencing physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogs

Physicochemical Properties

- Stability : Sulfides are prone to oxidation (e.g., forming sulfoxides), whereas ethers (as in the ethoxymethyl analog) are more stable under oxidative conditions .

- Steric Effects : Bulky substituents, such as the cyclopropyl group in CAS 1353946-31-2, may restrict conformational flexibility, affecting binding to biological targets .

Biological Activity

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C16H24N2O2S and a molecular weight of approximately 308.4 g/mol. This compound features a piperidine ring, an aminoethyl sulfanylmethyl group, and a benzyl ester functionality, suggesting potential pharmacological implications. While specific biological activities are not extensively documented, its structure indicates possible interactions with biological targets, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The structural components of this compound include:

- Piperidine Ring : A common motif in biologically active molecules.

- Amino Group : Potential for receptor binding or enzyme inhibition.

- Benzyl Ester Group : Influences reactivity and solubility.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C16H24N2O2S |

| Molecular Weight | 308.4 g/mol |

| Functional Groups | Piperidine, Amino, Benzyl Ester |

Potential Pharmacological Effects

The biological activity of this compound is inferred from its structural similarity to other compounds with known biological effects. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structures have been studied for their roles in modulating neurotransmitter activity, which may include:

- Dopamine Receptor Modulation : Potential interaction with dopamine receptors could influence mood and behavior.

- Serotonin Receptor Activity : Similar compounds have shown effects on serotonin pathways, indicating possible antidepressant properties.

The exact mechanism of action remains largely unexplored; however, it may involve:

- Receptor Binding : The amino group may enhance binding affinity to specific receptors.

- Enzyme Inhibition : The compound could potentially inhibit enzymes involved in neurotransmitter metabolism.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Aminomethyl-piperidine-1-carboxylic acid benzyl ester | C14H20N2O2 | Neurotransmitter modulation |

| 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester | C18H29N3O2 | CNS activity |

| 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid | C15H22N2O2S | Potential receptor binding |

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester?

The synthesis typically involves multi-step reactions:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions.

- Step 2 : Introduction of the sulfanylmethyl group via nucleophilic substitution or thiol-ene chemistry.

- Step 3 : Coupling of the aminoethyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) or Mitsunobu conditions for stereochemical control.

- Step 4 : Deprotection and final purification via column chromatography or recrystallization . Key Challenge: Regioselectivity during sulfanylmethylation requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the compound characterized, and what analytical methods are essential for confirming its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify structural integrity, focusing on the piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester aromatic signals (δ 7.2–7.4 ppm).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm molecular weight (e.g., expected [M+H] ion) and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is critical for biological studies; gradients using C18 columns with acetonitrile/water mobile phases are standard .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at 0–8°C in airtight, light-protected containers to prevent hydrolysis of the benzyl ester or oxidation of the sulfanyl group.

- Solvent Compatibility : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize ester degradation. Stability in DMSO or DMF is preferred for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate activity using orthogonal assays (e.g., SPR for binding, fluorogenic substrates for enzyme inhibition).

- Purity and Stereochemistry : Impurities >5% or racemization during synthesis can skew results. Re-evaluate batches with LC-MS/chiral HPLC and correlate purity with activity .

- Solubility Effects : Poor solubility in aqueous buffers may lead to false negatives. Use co-solvents (e.g., cyclodextrins) or derivatization to improve bioavailability .

Q. What strategies optimize regioselectivity during sulfanylmethyl group installation?

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for directed C–H functionalization to target the piperidine ring’s equatorial position.

- Steric Control : Bulky protecting groups (e.g., Boc) on the piperidine nitrogen can direct sulfanylmethylation to the less hindered site.

- Computational Modeling : DFT calculations to predict transition-state energies and identify favorable reaction pathways .

Q. How does the sulfanylmethyl moiety influence the compound’s interaction with biological targets?

- Receptor Binding : The sulfanyl group can form hydrogen bonds or coordinate with metal ions in active sites (e.g., zinc-dependent enzymes).

- Redox Activity : The –S–CH$_2– group may act as a radical scavenger or participate in disulfide exchange, altering pharmacological profiles.

- Comparative Studies : Replace the sulfanylmethyl with methyl or hydroxyl groups to assess its role in potency/selectivity using SAR tables .

Q. What methodologies are recommended for studying metabolic pathways of this compound in vitro?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., ester hydrolysis, sulfoxidation).

- LC-HRMS/MS : Detect and characterize metabolites via high-resolution mass spectrometry.

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Key Research Gaps and Recommendations

- Stereochemical Impact : The (R/S) configuration of the aminoethylsulfanylmethyl group remains underexplored. Use chiral auxiliaries or asymmetric catalysis to synthesize enantiomers and compare bioactivity .

- In Vivo Pharmacokinetics : Limited data exist on oral bioavailability. Conduct rodent studies with radiolabeled compound to track absorption/distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.